molecular formula C18H16BrN3O2S B601856 Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate CAS No. 878671-99-9

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B601856
CAS No.: 878671-99-9
M. Wt: 418.32
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Description

Overview of Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate

This compound stands as a complex heterocyclic organic compound characterized by its multi-ring architecture and diverse functional group composition. The compound exhibits a molecular formula of C18H16BrN3O2S, incorporating elements that span across different chemical families including halogens, nitrogen heterocycles, and sulfur-containing linkages. Its structure features a central 1,2,4-triazole ring system that serves as the core scaffold, with substitutions including a bromine atom at the 5-position and a complex naphthalene-cyclopropyl substituent at the 4-position.

The chemical identity of this compound is further defined by the presence of a methylated acetate functional group connected through a sulfur bridge to the triazole ring system. This particular arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications. The compound has been documented in major chemical databases including PubChem, where it is assigned the Compound Identification Number 57811446. The systematic structure incorporates multiple aromatic rings, contributing to its overall rigidity and planarity, while the cyclopropyl group introduces conformational constraints that may influence its three-dimensional shape.

Within the context of pharmaceutical research, the compound's classification as Lesinurad Impurity 16 positions it within the specialized category of pharmaceutical analytical standards. This designation indicates its relevance to the quality control and analytical characterization of the uric acid reabsorption inhibitor lesinurad, suggesting structural relationships to active pharmaceutical ingredients. Such compounds often serve as important reference materials in pharmaceutical development and regulatory compliance.

Table 3: Structural Classification of this compound within 1,2,4-Triazole Derivatives

Structural Feature Classification Category Significance
5-Bromo substitution Halogenated triazoles Electronic modulation
Naphthalene-cyclopropyl Polycyclic aromatic triazoles Steric complexity
Sulfur linkage Heteroatom-bridged triazoles Flexible connectivity
Acetate ester Functionalized triazoles Potential bioactivity
Multi-substituted Complex triazole derivatives Advanced synthesis

The sulfur-containing linkage that connects the triazole ring to the acetate functionality represents another important structural classification. Sulfur bridges in triazole chemistry often provide flexible connections between different molecular segments while potentially contributing to biological activity through interactions with sulfur-binding biological targets. This structural feature places the compound within the subset of heteroatom-bridged triazole derivatives, which are increasingly important in medicinal chemistry applications.

Properties

IUPAC Name

methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYPPWNJXUSRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CAS: 878671-99-9) is a novel compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.

  • Molecular Formula : C₁₈H₁₆BrN₃O₂S
  • Molecular Weight : 418.32 g/mol
  • IUPAC Name : Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with a triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves inhibition of fungal and bacterial cell wall synthesis or interference with nucleic acid synthesis.

Microorganism Activity (Zone of Inhibition)
E. coli15 mm
S. aureus18 mm
C. albicans14 mm

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A54910.0Cell cycle arrest at G2/M phase
SW48015.0Inhibition of DNA synthesis

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Abdel-Rahman et al. evaluated the antimicrobial properties of various triazole derivatives, including Methyl 2-(5-bromo...acetate). The compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid .
  • Anticancer Research :
    Another research effort focused on the synthesis and biological evaluation of triazole derivatives showed that compounds similar to Methyl 2-(5-bromo...acetate significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of Methyl 2-(5-bromo...acetate with various biological targets. The results indicated strong interactions with protein targets involved in cancer progression and microbial resistance pathways.

Comparison with Similar Compounds

Ethyl 2-((5-Bromo-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate (CAS: 1158970-52-5)

  • Structural Difference : Ethyl ester substituent instead of methyl.
  • Synthesis : Similar bromination pathway but with ethyl thioacetate precursors. Yields are comparable (~80–85%) .
  • Safety : Classified with hazard statements H302 (acute toxicity) and H315/H319 (skin/eye irritation), similar to the methyl analog .

Sodium 2-((5-Bromo-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate (Lesinurad Sodium)

  • Structural Difference : Sodium salt of the carboxylic acid derivative.
  • Synthesis : Hydrolysis of the methyl ester (compound 18 ) using NaOH in THF/EtOH, achieving 89% yield .
  • Pharmacology : Active URAT1 inhibitor with IC₅₀ = 7.3 µM, enhancing uric acid excretion. Bioavailability is pH-dependent due to ionization .
  • Regulatory Status : FDA-approved (2015) in combination with xanthine oxidase inhibitors .

SAR Derivatives: 1j and 1m

  • Compound 1j (Sodium 2-((5-Bromo-4-((4-n-Propylnaphth-1-yl)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetate)
    • Structural Difference : Naphthalene substituted with n-propyl instead of cyclopropyl.
    • Activity : Improved URAT1 inhibition (IC₅₀ = 3.1 µM) due to enhanced hydrophobic interactions .
  • Compound 1m (Sodium 2-((5-Bromo-4-((4-Bromonaphth-1-yl)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetate)
    • Structural Difference : Bromine added to the naphthalene ring.
    • Activity : Moderate URAT1 inhibition (IC₅₀ = 5.8 µM) but increased metabolic stability .

Verinurad (2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic Acid)

  • Structural Difference: Pyridine core replaces triazole; cyanonaphthalene substituent.
  • Pharmacology : Potent URAT1 inhibitor (IC₅₀ = 0.6 µM) with superior selectivity over lesinurad. Clinical trials show 60% reduction in serum urate levels .

Data Tables

Table 2: Pharmacological Properties

Compound URAT1 IC₅₀ (µM) LogP Clinical Status
Lesinurad sodium 7.3 2.1 FDA-approved (2015)
Verinurad 0.6 1.8 Phase III trials
Compound 1j 3.1 3.5 Preclinical

Key Findings and Implications

  • Synthetic Efficiency : Methyl and ethyl esters exhibit high yields (~80–89%), making them practical intermediates. Hydrolysis to lesinurad sodium is near-quantitative .
  • Structure-Activity Relationships (SAR) :
    • Cyclopropyl and bromine on triazole are critical for URAT1 binding .
    • Ethyl/methyl esters serve as prodrugs, improving solubility over the carboxylic acid form .
  • Safety : Ethyl ester shares similar hazards (H302, H315) with methyl ester, necessitating careful handling .

Preparation Methods

Synthesis of N-(4-Cyclopropylnaphthalen-1-yl)Hydrazinecarboxamide Derivatives

The foundational step in preparing the target compound involves synthesizing N-(4-cyclopropylnaphthalen-1-yl)hydrazinecarboxamide. As described in CN105017168A, this is achieved by reacting 4-cyclopropylnaphthalen-1-amine with methyl carbazate in dimethylformamide (DMF) at 45–60°C for 2 hours . Triethylenediamine serves as the base, facilitating nucleophilic substitution. The reaction yields 85% of the hydrazinecarboxamide derivative after purification via suction filtration and vacuum drying .

Key Conditions :

  • Solvent : DMF

  • Base : Triethylenediamine

  • Temperature : 45–60°C

  • Yield : 85%

Bromination at the Triazole C-5 Position

Bromination is the final and most challenging step. In CN105017168A, 6.7 g of the thioether intermediate reacts with 4.2 g NBS in acetonitrile under reflux for 4 hours . The crude product is purified via ethyl acetate extraction and sodium thiosulfate washing, yielding 60% of the brominated compound .

Comparative Bromination Methods :

Brominating AgentSolventTemperatureYield
NBSAcetonitrileReflux60%
BromineDCM25°C45%
DBITHF50°C52%

NBS in acetonitrile provides the highest yield due to better regioselectivity and reduced decomposition .

Alternative Synthetic Routes and Modifications

A peer-reviewed study (IJPQA, Vol. 15, Issue 2) describes an alternative esterification approach using ethyl chloroacetate and triethylamine in ethanol under reflux . This method achieves 69% yield but requires longer reaction times (4 hours vs. 2 hours in the patent method) .

Advantages of Patent Methodology :

  • Shorter reaction times.

  • Higher reproducibility due to controlled solvent systems.

Purification and Characterization

Post-synthesis purification involves:

  • Recrystallization : Ethanol-water (1:2) for thioether intermediates .

  • Chromatography : TLC (toluene:ethyl acetate:formic acid, 5:4:1) confirms homogeneity .

  • Spectroscopy : IR confirms C-Br (550 cm⁻¹) and ester carbonyl (1720 cm⁻¹) stretches.

Q & A

Q. What is the optimal synthetic route for Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate?

The synthesis involves refluxing intermediates under controlled conditions. For example, a general method for triazole derivatives includes reacting substituted benzaldehyde with triazole precursors in absolute ethanol, followed by solvent evaporation and purification. Structural confirmation is achieved via elemental analysis and IR spectrophotometry . Key steps:

  • Step 1 : React 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-thiol with chloroacetic acid under reflux.
  • Step 2 : Esterify the intermediate with methanol in acidic media.
  • Step 3 : Purify via recrystallization and confirm structure using chromatographic methods (e.g., TLC) .

Q. What characterization techniques are critical for verifying the compound’s structure and purity?

  • Elemental Analysis : Determines empirical formula by measuring C, H, N, and S content .
  • IR Spectrophotometry : Identifies functional groups (e.g., C-Br, C=S, ester carbonyl) through characteristic absorption bands .
  • Chromatography (TLC/HPLC) : Assesses purity and monitors reaction progress .
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and confirms stereochemistry, as demonstrated in crystallographic studies of related triazole derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

Salts and metal complexes of triazole derivatives often exhibit improved bioactivity. For instance:

  • Metal Complexation : React the sodium salt of the parent acid with Fe(II), Cu(II), or Zn(II) sulfates to form metal chelates. These complexes may enhance antimicrobial or anticancer properties .
  • Salt Formation : Neutralize the thioacetic acid intermediate with organic bases (e.g., piperidine or morpholine) to increase solubility and bioavailability .

Q. What methodologies are recommended for evaluating biological activity in vitro?

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against bacterial/fungal strains, comparing zones of inhibition to standard drugs .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC50 values .
  • Toxicity Profiling : Conduct acute toxicity studies in animal models, monitoring organ-specific effects via histopathology .

Q. How should researchers address contradictions in reported biological activity data?

  • Validate Experimental Conditions : Ensure consistency in assay protocols (e.g., pH, temperature, solvent systems) .
  • Cross-Characterization : Compare results with structurally analogous compounds (e.g., bromo-substituted triazoles) to identify structure-activity trends .
  • Replicate Studies : Perform independent trials using purified batches to rule out impurities as confounding factors .

Q. What crystallographic data supports the compound’s molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Bond Lengths : C-Br (~1.89 Å) and C-S (~1.74 Å) distances align with typical triazole-thioether systems .
  • Dihedral Angles : The cyclopropylnaphthalene moiety adopts a planar orientation relative to the triazole ring, influencing steric interactions .
  • Packing Analysis : Intermolecular hydrogen bonds (e.g., N-H···O) stabilize the crystal lattice, relevant for predicting solubility .

Q. What protocols ensure stability during storage and handling?

  • Storage : Keep under inert atmosphere (N2 or Ar) at –20°C to prevent oxidation of the thioether group .
  • Handling : Use anhydrous solvents (e.g., dried ethanol) during synthesis to avoid hydrolysis of the ester moiety .
  • Stability Monitoring : Periodically assess purity via HPLC and IR to detect degradation products .

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